molecular formula C14H13N3O B14701540 4-Methyl-N-oxo-N'-phenylbenzene-1-carbohydrazonamide CAS No. 24621-45-2

4-Methyl-N-oxo-N'-phenylbenzene-1-carbohydrazonamide

Cat. No.: B14701540
CAS No.: 24621-45-2
M. Wt: 239.27 g/mol
InChI Key: GJMQHPTZEHRMGN-UHFFFAOYSA-N
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Description

4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is an organic compound with a complex structure that includes both aromatic and hydrazonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide typically involves the amidation reaction of isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are designed to be efficient and environmentally friendly, avoiding the use of volatile toxic organic solvents .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the recovery and reuse of raw materials, ensuring high purity and yield of the target product. The method is designed to be green, safe, and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(1-Methyl-2-Oxo-2-Piperidin-1-Yl-Ethyl)-Benzenesulfonamide
  • 4-Methyl-N-(2-Oxo-2-Phenyl-1-Phenylamino-Ethyl)-Benzamide
  • 4-Methyl-N-(4-Oxo-4-Phenylbutyl)benzenesulfonamide

Uniqueness

4-Methyl-N-oxo-N’-phenylbenzene-1-carbohydrazonamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24621-45-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N'-anilino-4-methyl-N-oxobenzenecarboximidamide

InChI

InChI=1S/C14H13N3O/c1-11-7-9-12(10-8-11)14(17-18)16-15-13-5-3-2-4-6-13/h2-10,15H,1H3

InChI Key

GJMQHPTZEHRMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=O

Origin of Product

United States

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